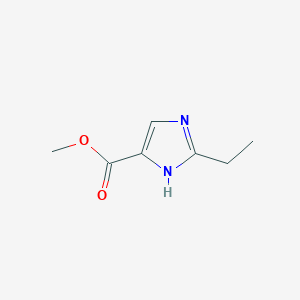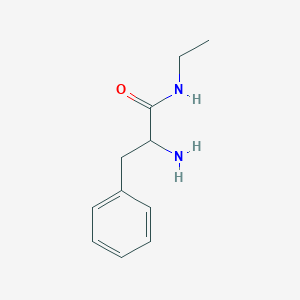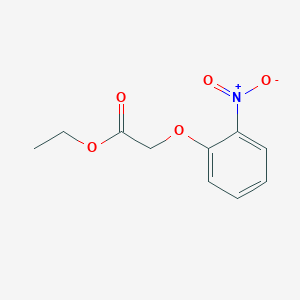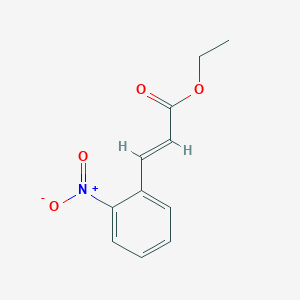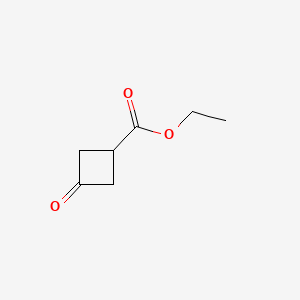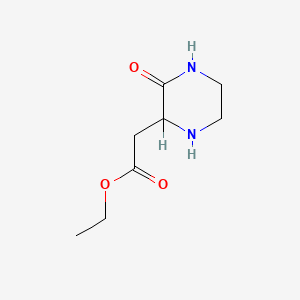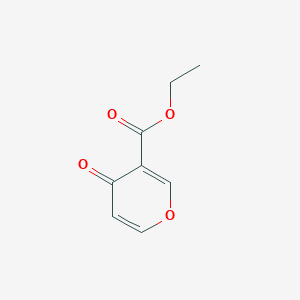![molecular formula C13H12N2 B3021376 {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 1401774-23-9](/img/structure/B3021376.png)
{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Übersicht
Beschreibung
The compound “{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine” is a type of phenylamine . Phenylamine, also known as aniline or aminobenzene, is a primary amine where one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group . The properties of phenylamine are slightly different from simple primary amines like methylamine due to the lone pair on the nitrogen atom interacting with the delocalized electrons in the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of phenylamine, with an -NH2 group attached directly to a benzene ring . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring, which increases the electron density around the ring .Physical And Chemical Properties Analysis
Phenylamine is a colorless liquid that darkens rapidly on exposure to light and air . It is slightly soluble in water . The melting point is -6.2°C and the boiling point is 184°C . These properties might be similar for “this compound”.Wissenschaftliche Forschungsanwendungen
3-E-PVP has a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a probe for biological experiments, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrrolidines, and quinolines. In addition, 3-E-PVP has been used in the synthesis of polymers, such as polyurethanes, polyethylene, and polypropylene.
Wirkmechanismus
3-E-PVP has a variety of mechanisms of action that depend on its application. For example, when used as a reagent for organic synthesis, it acts as a nucleophile and reacts with electrophiles. When used as a probe for biological experiments, it can bind to specific sites on proteins and act as an inhibitor or activator of certain enzymes. When used as a starting material for the synthesis of other compounds, it can act as an electrophile and react with nucleophiles.
Biochemical and Physiological Effects
3-E-PVP has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, fatty acids, and other lipids. It has also been found to inhibit the activity of enzymes involved in the metabolism of glucose. In addition, 3-E-PVP has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-E-PVP has a variety of advantages and limitations for laboratory experiments. One of the main advantages is its reactivity, which makes it ideal for a variety of organic synthesis reactions. Additionally, 3-E-PVP is a versatile compound that can be used in a variety of biological experiments. However, one of the main limitations of 3-E-PVP is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
The future of 3-E-PVP is very promising. It has a variety of potential applications, such as in the synthesis of other compounds, as a probe for biological experiments, and as a starting material for the synthesis of polymers. Additionally, further research is needed to explore the biochemical and physiological effects of 3-E-PVP, as well as its potential therapeutic applications. Finally, further research is needed to explore the environmental impacts of 3-E-PVP, as well as its potential toxicity and safety concerns.
Eigenschaften
IUPAC Name |
3-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXZBUXAZDNAP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357229 | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32598-04-2 | |
| Record name | MLS000756475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000756475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




